Pentyl undec-10-enoate Pentyl undec-10-enoate
Brand Name: Vulcanchem
CAS No.: 18451-96-2
VCID: VC21043094
InChI: InChI=1S/C16H30O2/c1-3-5-7-8-9-10-11-12-14-16(17)18-15-13-6-4-2/h3H,1,4-15H2,2H3
SMILES: CCCCCOC(=O)CCCCCCCCC=C
Molecular Formula: C16H30O2
Molecular Weight: 254.41 g/mol

Pentyl undec-10-enoate

CAS No.: 18451-96-2

Cat. No.: VC21043094

Molecular Formula: C16H30O2

Molecular Weight: 254.41 g/mol

* For research use only. Not for human or veterinary use.

Pentyl undec-10-enoate - 18451-96-2

Specification

CAS No. 18451-96-2
Molecular Formula C16H30O2
Molecular Weight 254.41 g/mol
IUPAC Name pentyl undec-10-enoate
Standard InChI InChI=1S/C16H30O2/c1-3-5-7-8-9-10-11-12-14-16(17)18-15-13-6-4-2/h3H,1,4-15H2,2H3
Standard InChI Key UODPTRHAWGAWQL-UHFFFAOYSA-N
SMILES CCCCCOC(=O)CCCCCCCCC=C
Canonical SMILES CCCCCOC(=O)CCCCCCCCC=C

Introduction

Chemical Structure and Properties

Molecular Identity and Structural Features

Pentyl undec-10-enoate possesses the molecular formula C₁₆H₃₀O₂ with a molecular weight of 254.41 g/mol. The compound's structure features a linear undecenyl chain with a terminal double bond, connected to a pentyl group through an ester linkage. This configuration creates a molecule with both hydrophilic (ester) and hydrophobic (alkyl chains) regions, contributing to its amphiphilic character.

The chemical structure can be represented by the SMILES notation CCCCCOC(=O)CCCCCCCCC=C, which indicates the pentyl group (CCCCC), the ester linkage (OC(=O)), the eight-carbon methylene chain (CCCCCCCC), and the terminal vinyl group (C=C) . The InChI representation provides a more standardized structural identifier: InChI=1S/C16H30O2/c1-3-5-7-8-9-10-11-12-14-16(17)18-15-13-6-4-2/h3H,1,4-15H2,2H3 .

Table 2.1: Identification Parameters of Pentyl undec-10-enoate

ParameterValue
Systematic NamePentyl undec-10-enoate
Common Synonyms10-Undecenoic acid pentyl ester; Amyl undecylenate
CAS Registry Number18451-96-2
European Community (EC) Number242-337-8
Molecular FormulaC₁₆H₃₀O₂
Molecular Weight254.41 g/mol
InChI KeyUODPTRHAWGAWQL-UHFFFAOYSA-N

Physical and Chemical Properties

Pentyl undec-10-enoate exists as a colorless to pale yellow liquid at standard temperature and pressure. The compound exhibits hydrophobic behavior with limited water solubility but good solubility in common organic solvents including alcohols, ethers, and hydrocarbons. The presence of the terminal double bond contributes to its chemical reactivity, particularly toward addition reactions and oxidative processes.

The compound's LogP value of 6.36 indicates strong lipophilicity , which influences its behavior in biological systems and applications in formulations requiring lipid compatibility. This high lipophilicity also impacts its environmental distribution and potential bioaccumulation characteristics in environmental risk assessments.

Synthetic Methods

Direct Esterification

The most straightforward approach to synthesizing pentyl undec-10-enoate involves direct esterification of 10-undecenoic acid with pentanol. This reaction typically requires acidic catalysis, often using sulfuric acid, p-toluenesulfonic acid, or solid acid catalysts. The general reaction proceeds with the removal of water to drive equilibrium toward product formation:

CH₂=CH(CH₂)₈COOH + CH₃(CH₂)₄OH ⟶ CH₂=CH(CH₂)₈COO(CH₂)₄CH₃ + H₂O

Literature procedures for similar esters suggest that this reaction is commonly performed in toluene with azeotropic water removal using a Dean-Stark apparatus, similar to the method described for the synthesis of ethyl 11-iodoundecanoate .

Transesterification Approaches

An alternative synthetic route involves transesterification of methyl or ethyl 10-undecenoate with pentanol. This approach can be advantageous when starting from commercially available short-chain esters of undecylenic acid. Recent research demonstrates that metal-based catalysts significantly enhance transesterification efficiency.

A particularly promising approach utilizes Cu-deposited V₂O₅ catalysts, which have shown excellent selectivity and recyclability in transesterification reactions involving unsaturated fatty acid esters . In a related study, V₂O₅ demonstrated superior catalytic activity (40% conversion with 94% selectivity) compared to various other metal oxides tested for transesterification of ethyl-10-undecenoate . This catalytic system could potentially be applied to the synthesis of pentyl undec-10-enoate with minimal modification.

Table 3.1: Comparative Performance of Metal Oxide Catalysts in Transesterification of Ethyl-10-undecenoate

EntryCatalystConversion (%)Selectivity (%)
1V₂O₅4094
2Nb₂O₅1635
3SnO₂2215
4Ta₂O₅1812
5MnO₂1622

Analytical Methods

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) provides an effective method for the analysis of pentyl undec-10-enoate. According to SIELC Technologies, this compound can be analyzed using a reverse-phase HPLC approach with a Newcrom R1 column . The recommended mobile phase composition includes acetonitrile, water, and phosphoric acid, with the option to substitute phosphoric acid with formic acid for mass spectrometry compatibility.

This analytical method is described as scalable and suitable for both analytical determinations and preparative isolations of impurities. The versatility of this approach makes it appropriate for applications ranging from product quality control to pharmacokinetic studies involving this compound .

Mass Spectrometry

Mass spectrometric analysis of pentyl undec-10-enoate can be performed using various ionization techniques. The predicted collision cross-section (CCS) data available for multiple adduct forms provides valuable reference information for ion mobility spectrometry coupled with mass spectrometry (IMS-MS) applications .

Table 4.1: Predicted Mass Spectrometry Data for Pentyl undec-10-enoate

Adductm/zPredicted CCS (Ų)
[M+H]⁺255.23186167.2
[M+Na]⁺277.21380175.6
[M+NH₄]⁺272.25840173.1
[M+K]⁺293.18774167.9
[M-H]⁻253.21730165.7
[M+Na-2H]⁻275.19925168.2
[M]⁺254.22403167.6
[M]⁻254.22513167.6

Chemical Reactivity

Terminal Alkene Chemistry

The terminal double bond in pentyl undec-10-enoate represents a key reactive site that can undergo various transformations typical of alkenes. These include:

  • Hydrogenation: Reduction to form pentyl undecanoate (the saturated analog)

  • Halogenation: Addition of bromine or chlorine to form dihalides

  • Hydration: Formation of hydroxylated derivatives through acid-catalyzed or oxymercuration pathways

  • Epoxidation: Conversion to epoxides using peroxy acids or other oxidizing agents

  • Ozonolysis: Cleavage of the double bond to produce aldehydes

  • Addition polymerization: Participation in radical or ionic polymerization processes

These transformations provide synthetic pathways to numerous derivatives with modified properties and functionalities, expanding the compound's utility in chemical synthesis applications.

Ester Functionality

The ester group in pentyl undec-10-enoate can participate in typical ester reactions, including:

  • Hydrolysis: Conversion back to 10-undecenoic acid and pentanol under acidic or basic conditions

  • Transesterification: Exchange of the pentyl group with other alcohols to form different esters

  • Aminolysis: Reaction with amines to form amides

  • Reduction: Conversion to alcohols using reducing agents such as lithium aluminum hydride

These reactions provide additional synthetic routes to structural analogs and functional derivatives, further expanding the compound's versatility in organic synthesis applications.

Applications and Uses

Polymer Chemistry

The terminal unsaturation in pentyl undec-10-enoate makes it valuable in polymer chemistry, particularly for applications requiring pendant ester functionalities. Related research on similar compounds indicates potential utility in acyclic diene metathesis (ADMET) polymerization, where the terminal double bond participates in metathesis reactions to form polymers with regular ester groups along the backbone .

The transesterification of ethyl-10-undecenoate with diols to form bis-esters has been specifically studied for developing monomers for biobased polyesters . While this research focused on cyclohexane-1,4-diylbis(methylene) bis(undec-10-enoate), the underlying chemistry suggests that pentyl undec-10-enoate could serve as a model compound or intermediate in similar polymerization studies.

Fragrance and Cosmetic Applications

Based on the structural features and physical properties of pentyl undec-10-enoate, applications in fragrance and cosmetic formulations are highly probable. The compound likely imparts a mild, fruity ester note with fatty undertones, characteristics common to fatty acid esters with medium-chain alcohol components. The high lipophilicity (LogP 6.36) makes it compatible with oil-based formulations and emulsions commonly used in personal care products.

Additionally, the parent acid (10-undecenoic acid) possesses established antifungal properties, particularly in its zinc salt form (zinc undecylenate) . This suggests that pentyl undec-10-enoate might retain some of these beneficial properties, potentially making it useful in formulations where both fragrance properties and mild antimicrobial activity are desired.

Related Compounds

Undecylenic Acid and Its Derivatives

10-Undecenoic acid (undecylenic acid), the parent acid of pentyl undec-10-enoate, is a significant compound with established antifungal properties. Zinc undecylenate, its metal salt, is used in topical preparations against fungal infections, eczemas, ringworm, and other cutaneous conditions . This acid is typically derived from castor oil through pyrolytic decomposition, making it a renewable resource-based chemical building block.

Other commercially significant esters of undecylenic acid include:

Table 7.1: Notable Esters of Undecylenic Acid

CompoundMolecular FormulaCAS Number
Methyl undec-10-enoateC₁₂H₂₂O₂111-81-9
Ethyl undec-10-enoateC₁₃H₂₄O₂692-86-4
Zinc undecylenateZn(C₁₁H₁₉O₂)₂557-08-4

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